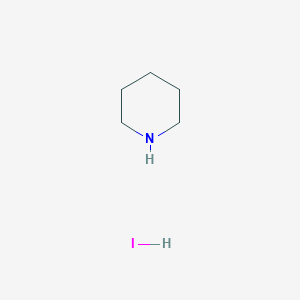

piperidinium iodide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

21701-42-8 |

|---|---|

Molecular Formula |

C5H12IN |

Molecular Weight |

213.06 g/mol |

IUPAC Name |

piperidine;hydroiodide |

InChI |

InChI=1S/C5H11N.HI/c1-2-4-6-5-3-1;/h6H,1-5H2;1H |

InChI Key |

HBPSMMXRESDUSG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNCC1.I |

Origin of Product |

United States |

Perovskite Solar Cells:a Major Research Trajectory for Piperidinium Iodide is Its Use As an Additive or Post Treatment Agent in the Fabrication of Perovskite Solar Cells Pscs .greatcellsolarmaterials.comgreatcellsolarmaterials.comperovskite Materials, While Highly Efficient at Converting Sunlight to Electricity, Often Suffer from Stability Issues and Defects at Their Surface and Grain Boundaries.researchgate.netresearch Has Shown That Treating the Perovskite Layer with Piperidinium Iodide Can Significantly Mitigate These Problems.

Defect Passivation and Performance Enhancement : Piperidinium (B107235) iodide is used to passivate defects on the surface of perovskite films. researchgate.net A comparative study using piperidinium iodide (PpI) and pyridinium (B92312) iodide (PyI) found that both materials could enhance the power conversion efficiency (PCE) of PSCs. acs.org While PyI treatment led to a gradual PCE increase up to 22.26%, PpI treatment was found to be optimal at a much lower concentration (5 mM). acs.org The study suggested that at higher concentrations, PpI can form an insulating one-dimensional PpPbI3 structure that hinders charge separation. acs.org

Enhanced Stability : The incorporation of piperidinium-based salts has been shown to stabilize the perovskite absorber layer, retarding compositional segregation and the formation of pinholes during aggressive aging tests. acs.org In one study, the addition of a piperidinium salt to a formamidinium-cesium lead-trihalide perovskite resulted in unencapsulated solar cells retaining 80% of their peak efficiency for over 1000 hours at 60°C under simulated sunlight. acs.org This highlights the crucial role of this compound and related salts in improving the long-term operational stability of perovskite photovoltaics, a key hurdle for their commercialization. researchgate.net

Ionic Liquids for Extractive Desulfurization:building on the General Utility of Piperidinium Salts As Ionic Liquids, Derivatives of Piperidinium Iodide Are Being Investigated for Specific Industrial Processes. One Such Application is in Extractive Desulfurization Eds of Fuels.

A study detailed the preparation of 1,4-dimethylpiperidinium iodide ([MMPip]I) and its combination with ferric chloride (FeCl3) to create novel ionic liquid systems. dergipark.org.trdergipark.org.tr These systems were tested for their ability to remove dibenzothiophene (B1670422) (DBT), a common sulfur compound in petroleum. dergipark.org.trdergipark.org.tr The results indicated an acceptable extraction efficiency, suggesting a promising future for these materials in reducing the sulfur content of fuels to meet environmental regulations. dergipark.org.trdergipark.org.tr The thermal stability of the ionic liquid up to 250 °C further supports its viability for such industrial applications. dergipark.org.tr

Organic Synthesis:while Less Prominent Than Its Role in Photovoltaics, Piperidinium Iodide and Its Derivatives Also Find Applications in Organic Synthesis.

Established Synthetic Methodologies for Piperidinium Iodide

Established methods for synthesizing this compound primarily involve direct quaternization reactions and are typically conducted in the solution phase.

Quaternization Reactions of Piperidine (B6355638) Derivatives with Alkyl Iodides

The most common and straightforward method for preparing this compound salts is through the Menshutkin reaction. This reaction involves the quaternization of a piperidine derivative with an alkyl iodide. For instance, N,N-dimethylthis compound can be synthesized by reacting N-methylpiperidine with methyl iodide. semanticscholar.orgacs.org This type of reaction is versatile and can be used to create a variety of substituted piperidinium iodides.

The general scheme for this reaction is the nucleophilic attack of the nitrogen atom in the piperidine ring on the electrophilic carbon of the alkyl iodide, resulting in the formation of a quaternary ammonium salt. The reaction conditions can be adjusted; for example, the synthesis of N,N-dimethylthis compound from N-methylpiperidine and methyl iodide occurs at room temperature. semanticscholar.org In contrast, the synthesis of N-isopropyl-N-methylthis compound requires heating a mixture of N-methylpiperidine and 2-iodopropane (B156323) in chloroform (B151607) at 60°C for 8 hours. semanticscholar.org

Similarly, poly(terphenyl piperidinium) polymers can be functionalized by grafting alkyl groups onto the piperidine nitrogen via the Menshutkin reaction with various alkyl halides, including iodomethane (B122720). rsc.org This highlights the broad applicability of this quaternization strategy in both small molecule and polymer chemistry. The yields for these reactions are often high, ranging from 72-99%. cdnsciencepub.com

Solution-Phase Preparation Techniques

The synthesis of this compound is almost exclusively carried out in a solution phase, which allows for good control over reaction conditions and facilitates product isolation. A variety of solvents can be used, with the choice often depending on the specific reactants and desired reaction temperature.

For example, the preparation of 1,4-dimethylthis compound involves dissolving 4-methylpiperidine (B120128) in absolute ethanol, followed by the gradual addition of methyl iodide with continuous stirring and cooling due to the exothermic nature of the reaction. dergipark.org.tr After the reaction, the solvent is removed using a rotary evaporator. dergipark.org.tr In other preparations, ethyl acetate (B1210297) is a common solvent for the reaction of 1-methylpiperidine (B42303) and iodomethane. acs.org Chloroform has also been utilized as a solvent, particularly for reactions requiring elevated temperatures. semanticscholar.org

Following the reaction in solution, the product, this compound, often precipitates and can be collected by filtration. Washing the precipitate with a solvent in which the product is insoluble, such as ethyl acetate, is a common purification step. semanticscholar.org For polymeric derivatives, the functionalized polymer is often precipitated by adding the reaction solution to a non-solvent like ether. google.com

Table 1: Examples of Solution-Phase Synthesis of Piperidinium Iodides

| This compound Derivative | Piperidine Precursor | Alkyl Iodide | Solvent | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| N,N-Dimethylthis compound | N-Methylpiperidine | Methyl iodide | Ethyl acetate | Room Temperature | semanticscholar.orgacs.org |

| N-Isopropyl-N-methylthis compound | N-Methylpiperidine | 2-Iodopropane | Chloroform | 60°C, 8 hours | semanticscholar.org |

| 1,4-Dimethylthis compound | 4-Methylpiperidine | Methyl iodide | Absolute ethanol | Cooling, 2 hours | dergipark.org.tr |

| Piperidinium-functionalized polymer | Piperidine-functionalized polymer | Methyl iodide | 1-Methyl-2-pyrrolidinone | Room Temperature, 12 hours | google.com |

Advanced Synthetic Approaches for Substituted this compound Analogs

Recent advancements in synthetic chemistry have enabled the creation of complex this compound analogs with tailored properties for specific applications, particularly in materials science.

Design and Synthesis of Functionalized Piperidinium Cations for Material Applications

The design and synthesis of functionalized piperidinium cations are crucial for developing high-performance materials such as anion-exchange membranes (AEMs). These materials are essential for technologies like fuel cells. researchgate.netrsc.org The strategy often involves creating polymers with piperidinium moieties attached.

One approach involves the functionalization of polystyrene. This is achieved through a Friedel–Crafts alkylation of polystyrene with 2-(piperidine-4-yl)propane-2-ol, followed by quaternization of the piperidine rings with iodomethane to yield N,N-dimethyl piperidinium cations. acs.org This method allows for the attachment of stable cationic groups to a robust polymer backbone. acs.org

Another strategy focuses on creating aromatic-free polymer backbones to enhance chemical stability. researchgate.netthieme-connect.com For instance, piperidinium-functionalized polyethylene (B3416737) has been synthesized. This involves the initial synthesis of a piperidinium-functionalized cyclooctene (B146475) monomer, which is then polymerized via ring-opening metathesis polymerization (ROMP) and subsequently hydrogenated. researchgate.netthieme-connect.com This multi-step process results in AEMs with good mechanical properties and high hydroxide (B78521) conductivity. researchgate.netthieme-connect.com

Photocatalytic Hydroamination Methodologies for Piperidinium Derivatives

A significant advancement in synthesizing precursors for piperidinium-functionalized materials is the use of photocatalytic hydroamination. This method offers a more direct and atom-economical route to functionalized monomers. researchgate.netresearcher.life

Specifically, a photocatalytic hydroamination of 1,5-cyclooctadiene (B75094) with piperidine can produce a functionalized cyclooctene in a single step. researchgate.net This can be part of a one-pot, two-step process that combines 1,5-cyclooctadiene, piperidine, and an alkyl iodide to efficiently synthesize multi-gram quantities of piperidinium-functionalized monomers. researchgate.netrsc.org This innovative approach simplifies what would otherwise be a complex, multi-step synthesis, making these advanced materials more accessible. thieme-connect.com

Crystal Growth Techniques for High-Purity this compound

The growth of high-purity single crystals of this compound is essential for detailed structural analysis using techniques like X-ray crystallography. The method for growing these crystals often involves controlled precipitation from a solution.

A common technique for growing single crystals of N,N-dimethylthis compound (PIP11I) involves purifying the crude salt by dissolving it in a hot solvent, such as 2-propanol, after initial synthesis and removal of other solvents like ethyl acetate. acs.org By allowing the saturated solution to stand and cool slowly to room temperature, single crystals of the this compound salt can be grown. acs.org

The study of these crystals reveals important information about their packing structure and thermal properties. For instance, N,N-dimethylthis compound has a P21/n symmetry at -150 °C. acs.org Infrared spectroscopy studies have also indicated that this compound undergoes a phase transition at approximately -15°C, which causes significant changes in its spectrum upon cooling. cdnsciencepub.com This is attributed to a lowering of the crystal symmetry around the piperidinium ion. cdnsciencepub.com The growth of crystals is influenced by factors like supersaturation, with different mechanisms such as spiral growth or birth and spread dominating at different levels of supersaturation. wiley-vch.de

Table 2: Crystal Data for N,N-Dimethylthis compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₁₆IN | nih.gov |

| Molecular Weight | 241.11 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/n 1 | nih.gov |

| a | 7.3380 Å | nih.gov |

| b | 12.1335 Å | nih.gov |

| c | 10.6396 Å | nih.gov |

| β | 94.978 ° | nih.gov |

| Z | 4 | nih.gov |

Crystal Structure Determination via X-ray Diffraction

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound systems, this technique provides detailed information about the conformation of the cation, the symmetry of the crystal lattice, and the nature of the interactions between the piperidinium cations and iodide anions.

Cation Conformation Analysis (e.g., "Chair" Conformation of Piperidinium Ion)

The six-membered piperidinium ring is not planar and, similar to cyclohexane, adopts a puckered conformation to minimize ring strain. Overwhelmingly, crystallographic studies confirm that the most stable and commonly observed conformation for the piperidinium cation in the solid state is the "chair" form. nih.govresearchgate.net This conformation is energetically favorable as it minimizes both angle strain and torsional strain by staggering the C-H bonds on adjacent carbon atoms.

The specific geometry of the chair conformation can be quantified using Cremer and Pople puckering parameters. For example, in the closely related compound 2-ethylpiperidinium chloride, the piperidine ring exhibits a chair conformation with puckering parameters Q = 0.5708 (9) Å, θ = 180.00 (9)°, and φ = 282 (7)°. nih.govresearchgate.net These parameters provide a precise quantitative description of the degree and nature of the ring's non-planarity. The total puckering amplitude (Q) indicates the extent of deviation from a mean plane, while the angles θ and φ describe the specific shape of the pucker. In piperidinium-based systems, the bond lengths and angles within the organic cation are generally consistent with those found in other related structures. csic.es

Crystallographic Symmetry and Space Group Analysis (e.g., P21/n)

For instance, N,N-dimethylthis compound (PIP₁₁I), a close analogue, was found to crystallize in the P2₁/n space group at a temperature of -150 °C. researchgate.netresearchgate.net The determination of the space group is a critical outcome of single-crystal X-ray diffraction analysis and dictates the fundamental symmetry operations (like rotation, reflection, and inversion) that can be applied to the asymmetric unit to generate the entire crystal structure. The choice of the P2₁/n space group over other possibilities is confirmed by the systematic absences of certain reflections in the diffraction pattern. ehu.es The crystallographic parameters for various compounds that crystallize in this space group provide a basis for comparison.

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate | P2₁/n | 15.0013 | 6.4361 | 15.2316 | 116.157 | scirp.org |

| Benzotriazolium Iodide Derivative | P2₁/n | 9.5684 | 14.2827 | 11.9163 | 111.566 | dergipark.org.tr |

| N,N-Dimethylthis compound (PIP₁₁I) | P2₁/n | - | - | - | - | researchgate.netresearchgate.net |

Impact of Ion Crystal Packing and Steric Effects on Solid-State Architecture

The way piperidinium cations and iodide anions pack together in the crystal lattice is a delicate balance of competing interactions, including electrostatic forces, van der Waals interactions, and hydrogen bonding. Steric effects, which arise from the spatial arrangement and size of the ions, play a pivotal role in dictating the final solid-state architecture. acs.org

The nature of the anion and cation substituents can induce different hydrogen-bonding modes, which in turn influences structural parameters like the bond angles in the inorganic framework and the optical band gaps. semanticscholar.org The interplay between the steric hindrance provided by the bulky organic cation and the network of weaker C-H···I interactions and van der Waals forces ultimately determines the three-dimensional supramolecular assembly.

Phase Transitions and Molecular Dynamics in the Solid State

This compound systems are not static; the constituent ions can undergo dynamic processes and the crystal structure can change in response to external stimuli like temperature. These phenomena are investigated using a combination of techniques, including nuclear magnetic resonance (NMR) spectroscopy and differential scanning calorimetry (DSC).

Experimental Confirmation of Crystal Phase Transitions (e.g., through NMR and DSC)

Solid-solid phase transitions, where a material changes from one crystalline form to another, are a known feature of piperidinium salts. These transitions involve a change in the crystal packing or the dynamic behavior of the ions and are often associated with a discontinuous change in physical properties.

Differential scanning calorimetry (DSC) is a primary tool for detecting such transitions, as they are typically accompanied by the absorption or release of heat (enthalpy change). For instance, DSC studies on N,N-dimethylthis compound revealed a highly endothermic solid-solid phase transition occurring between 378 K and 384 K. researchgate.net Similarly, DSC has been used to identify multiple first-order phase transitions in other piperidinium-containing crystals. researchgate.net

Nuclear magnetic resonance (NMR) spectroscopy provides complementary information on the molecular level. Wide-line NMR studies have confirmed the existence of crystal phase transitions in this compound. researchgate.net This technique is sensitive to the local environment and motion of atomic nuclei. Changes in the NMR signal (e.g., line width) as a function of temperature can indicate the onset of molecular motion, such as the rotation of the entire piperidinium ion. In its highest temperature phase, the piperidinium ion has been shown to undergo isotropic rotation, a state of high dynamic disorder within the crystal lattice. researchgate.net NMR is also a powerful tool for probing the dynamics and phase transitions in related organic-inorganic perovskite materials. nih.govacs.org

Temperature-Dependent Structural Reconfigurations

The structural changes that occur during a phase transition can be directly observed using temperature-dependent X-ray diffraction. As the temperature of the crystal is varied, the positions of the diffraction peaks can shift, and new peaks can appear or disappear, signaling a change in the unit cell dimensions and/or the crystal symmetry.

Elucidation of Molecular Reorientations within Crystal Lattices (e.g., Isotropic Rotation of Piperidinium Ion)

The dynamic behavior of the piperidinium ion within its crystal lattice, particularly in this compound, has been a subject of significant interest. Studies employing wide-line nuclear magnetic resonance (NMR) and differential scanning calorimetry have provided compelling evidence for the existence of crystal phase transitions in this compound. cdnsciencepub.com At elevated temperatures, these investigations confirm that the piperidinium ion undergoes isotropic rotation. cdnsciencepub.com This phenomenon signifies that the cation is no longer fixed in a specific orientation but rotates freely and uniformly in all directions, behaving as a dynamically disordered entity within the crystal structure. This high-temperature phase is characterized as an ionic plastic phase, a state of matter where the constituent ions exhibit long-range positional order but have rotational and sometimes translational mobility. cdnsciencepub.comoup.com

The onset of such molecular reorientations is often associated with solid-solid phase transitions. researchgate.net As the temperature increases, the thermal energy overcomes the rotational energy barriers, allowing the piperidinium cations to transition from a more ordered state of low-angle liberation to a state of isotropic rotation. researchgate.net This transition to a plastic crystalline phase is a notable characteristic of piperidinium salts with large anions, where the cations and anions can adopt isotropically disordered orientations. oup.com The activation energies for these isotropic rotational motions can be determined through NMR studies. oup.com Beam-induced lattice reorientations have also been observed in molecular crystals, suggesting that external stimuli can influence the dynamic orientation of molecules within the lattice. chemrxiv.org

Structural Characterization in Two-Dimensional Layered Hybrid Perovskite Systems

This compound and its derivatives are integral components in the formation of two-dimensional (2D) layered hybrid perovskites, a class of materials garnering significant attention for their tunable optoelectronic properties and enhanced stability compared to their 3D counterparts. nih.govacs.org The large piperidinium-based organic cations act as spacers, separating the inorganic metal-halide octahedral layers and creating a quantum well-like structure. aip.org

Formation and Structural Features of Ruddlesden-Popper and Dion-Jacobson Phases

Two prominent structural motifs for these 2D perovskites are the Ruddlesden-Popper (RP) and Dion-Jacobson (DJ) phases. rsc.org The general formula for the RP phase is A'2An-1BnX3n+1, where A' is a monovalent bulky organic cation, like a substituted piperidinium. chinesechemsoc.org In this structure, bilayers of the organic cations separate the inorganic layers, which are typically staggered with respect to each other.

The Dion-Jacobson (DJ) phase, with a general formula A''An-1BnX3n+1, is formed using divalent organic cations (A''), such as 3-(aminomethyl)piperidinium (3AMP) or 4-(aminomethyl)piperidinium (4AMP). nih.govosti.govsci-hub.cat A key feature of the DJ phase is that a single layer of these diammonium cations separates the inorganic sheets. sci-hub.cat This leads to a unique crystal structure where the inorganic layers are stacked directly on top of one another, without the offset seen in RP phases. nih.govosti.govsci-hub.cat The bifunctional nature of the piperidinium-based dications allows for stronger hydrogen bonding between the organic and inorganic layers, contributing to a more stable interlayer coupling. rsc.org The choice between the 3AMP and 4AMP isomers, differing only by the position of the aminomethyl group, can influence the crystal lattice deformation and, consequently, the material's optical and electronic properties. aip.orgnih.gov

Novel hybrid structures that integrate elements of both RP and DJ phases have also been synthesized. osti.govosti.gov For instance, materials with the formula (Cn)2(3AMP)[PbI4]2 incorporate both a linear monoammonium cation and the cyclic diammonium 3AMP cation in ordered, alternating layers. osti.govosti.gov

Analysis of Interlayer Distances and Their Influence on Perovskite Structure

In RP phases, the use of two layers of monovalent cations results in a larger interlayer spacing. rsc.org For example, the interlayer spacing in (PEA)2PbI4 (where PEA is phenylethylammonium) is approximately 15.92 Å. rsc.org This larger separation is due to the van der Waals forces between the organic bilayers. rsc.orgaip.org

Conversely, DJ phases, which utilize a single layer of a shorter, bivalent spacer cation like 3AMP or 4AMP, exhibit a significantly reduced interlayer distance. rsc.orgaip.org For instance, 2D perovskites based on 3AMP have been reported to have I···I interlayer distances of approximately 4.0–4.2 Å. chinesechemsoc.org This compaction is due to the elimination of the van der Waals gap that exists in RP phases. aip.org The shorter interlayer distance in DJ perovskites can lead to enhanced out-of-plane charge transport. chinesechemsoc.org

The table below presents a comparison of interlayer distances in different 2D perovskite systems.

| Perovskite Type | Spacer Cation(s) | Interlayer Distance (Å) |

| Ruddlesden-Popper | Phenylethylammonium (PEA) | 15.92 rsc.org |

| Benzylammonium (BzA) | 14.20 rsc.org | |

| Anilinium (An) | 13.29 rsc.org | |

| Butylammonium (BA) | ~8 (I···I distance) chinesechemsoc.org | |

| Dion-Jacobson | 3-(aminomethyl)piperidinium (3AMP) | ~4.0-4.2 (I···I distance) chinesechemsoc.org |

| ACI Phase | Guanidinium (GA) | ~3 (inorganic layer spacing) chinesechemsoc.org |

Table: Comparison of interlayer distances in various 2D perovskite structures. The values represent the separation between inorganic layers and are influenced by the size and type of the organic spacer cation.

The distortion of the inorganic [PbI6]4- octahedra is also strongly influenced by the organic cation and the resulting interlayer spacing. acs.orgescholarship.org In DJ phases, although the Pb-I-Pb equatorial angles can be more distorted compared to some RP phases, the significantly smaller interlayer distances can lead to smaller band gaps. nih.govacs.org The strong but indirect influence of the organic cation on the inorganic framework is a key factor in tuning the optoelectronic properties of these materials. nih.govosti.gov

Advanced Spectroscopic Characterization of Piperidinium Iodide and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for investigating the molecular structure and bonding within piperidinium (B107235) iodide. These methods probe the vibrational states of molecules, offering detailed insights into functional groups, bond strengths, intermolecular forces, and crystal structure.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. For piperidinium iodide, this technique is particularly useful for identifying the characteristic vibrations of the piperidinium cation and understanding how it interacts with the iodide anion. The analysis of vibrational frequencies, band shapes, and intensities provides a window into the compound's chemical architecture. scispace.com

The FTIR spectrum of this compound is dominated by the vibrational modes of the piperidinium cation, which contains both N-H and C-H bonds. The positions of these bands are indicative of the specific functional groups present.

N-H Vibrations: The piperidinium cation (C₅H₁₀NH₂⁺) features a secondary amine group. The stretching vibration of the N-H bond is typically observed in the region of 3300-3500 cm⁻¹. uobabylon.edu.iq This band is often broadened due to the effects of hydrogen bonding. uobabylon.edu.iq The N-H bending vibration can be seen in the 1650–1580 cm⁻¹ range. orgchemboulder.com

C-H Vibrations: The aliphatic CH₂ groups of the piperidine (B6355638) ring give rise to characteristic stretching and bending vibrations. Asymmetric and symmetric C-H stretching vibrations are found between 2850 and 3000 cm⁻¹. libretexts.org Bending vibrations, often referred to as scissoring and rocking modes, appear at lower frequencies. Methylene (B1212753) (CH₂) scissoring bands are typically observed around 1470-1450 cm⁻¹. libretexts.orguomustansiriyah.edu.iq

The table below summarizes the expected FTIR absorption bands for the key functional groups in this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300–3500 | N-H Stretch | Secondary Amine (N-H) |

| 2850–3000 | C-H Stretch | Methylene (CH₂) |

| 1650–1580 | N-H Bend | Secondary Amine (N-H) |

| 1450–1470 | C-H Bend (Scissoring) | Methylene (CH₂) |

The vibrational frequencies observed in an FTIR spectrum are highly sensitive to the molecular environment. scispace.com In this compound, the primary intermolecular interaction is the hydrogen bond between the hydrogen atom of the cation's N-H⁺ group and the iodide anion. This cation-anion interaction significantly influences the position and shape of the N-H vibrational bands.

The formation of a hydrogen bond typically weakens the covalent N-H bond, causing its stretching frequency to decrease, an effect known as a red shift. acs.org The magnitude of this shift can provide qualitative information about the strength of the hydrogen bond. The study of ionic liquids has shown that vibrational spectroscopic techniques like FTIR are effective in understanding how hydrogen bonding interactions affect a compound's physical properties and the formation of molecular clusters. researchgate.netresearchgate.net For instance, shifts in the C–H stretching frequencies can also occur due to weaker interactions with the anion. acs.org By analyzing these frequency shifts, FTIR spectroscopy allows for the assessment of the nature and extent of intermolecular forces within the crystal lattice of this compound.

This technique is exceptionally useful for characterizing crystalline materials because Raman scattering is dependent on the crystal's symmetry and orientation relative to the incident light's polarization. spectroscopyonline.com For this compound, Raman spectroscopy can be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct Raman spectra due to their different lattice structures and molecular packing. jascoinc.com

Determine Crystal Symmetry: Group theory and Raman polarization selection rules can be applied to identify a material's crystal class. spectroscopyonline.com Changes in the number or position of Raman bands can indicate a phase transition to a different crystal symmetry. For example, studies on other organic polyiodides have used Raman spectroscopy to detect temperature-induced phase transitions where a change in proton position led to a lowering of crystal symmetry. researchgate.net

Analyze Conformation: The technique can provide information on the conformation of the piperidinium ring (e.g., chair conformation) and the spatial arrangement of the ions within the crystal. Polarized Raman spectroscopy, in particular, can elucidate the geometry of intermolecular interactions in polyiodide chains. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Group Analysis

Characterization of N-H and C-H Stretching and Bending Vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei, providing profound insights into molecular structure, connectivity, and dynamic processes.

Wide-line NMR is a solid-state NMR technique that is highly sensitive to molecular motions occurring within a crystal lattice. The width of the observed NMR signal is directly related to the degree of motional freedom of the nuclei being studied. In a rigid solid, strong dipolar interactions between nuclei result in very broad lines. As the temperature increases, molecules or parts of molecules may begin to reorient or rotate at a sufficient frequency to average these dipolar interactions, leading to a characteristic narrowing of the NMR line. blogspot.com

Studies on piperidinium salts have utilized wide-line ¹H NMR to investigate phase transitions and molecular dynamics. researchgate.net

Key Research Findings for this compound:

Phase Transitions: Wide-line NMR studies, in conjunction with differential scanning calorimetry, have confirmed the existence of crystal phase transitions in this compound. researchgate.net

Molecular Motion: These transitions are associated with the onset of specific molecular motions of the piperidinium cation. At low temperatures, the cation is largely static, resulting in a broad NMR signal. As the temperature rises and the material passes through a phase transition, the piperidinium ion begins to undergo reorientational motions.

Isotropic Rotation: It was determined that the highest temperature phase of this compound involves the isotropic rotation of the entire piperidinium ion. researchgate.net This rapid, tumbling motion effectively averages the proton-proton dipolar interactions to a much smaller value, causing a dramatic narrowing of the observed NMR line.

The table below summarizes the insights gained from wide-line NMR studies of this compound.

| Technique | Observation | Implication for this compound |

| Wide-Line ¹H NMR | Signal line width decreases significantly with increasing temperature. | Confirms the existence of solid-state phase transitions. |

| Wide-Line ¹H NMR | A very narrow line is observed in the highest temperature phase. | Indicates the onset of isotropic rotation of the piperidinium cation within the crystal lattice. researchgate.net |

High-Resolution 1H and 13C NMR for Detailed Structural Elucidation

High-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-destructive techniques for the detailed structural analysis of this compound and its derivatives. These methods provide precise information about the molecular framework, the chemical environment of individual atoms, and the electronic effects exerted by the quaternized nitrogen and the iodide counter-ion.

In the 1H NMR spectrum of the piperidinium cation, protons closer to the positively charged nitrogen atom are deshielded and thus resonate at a higher chemical shift (downfield) compared to those in neutral piperidine. For instance, the axial and equatorial protons on the carbons adjacent to the nitrogen (C2 and C6) typically appear as a complex multiplet significantly downfield. Protons on the C3, C5, and C4 carbons appear progressively upfield. For N-alkylated piperidinium derivatives, the protons on the alkyl group also show this trend, with those on the α-carbon being the most deshielded. A study on N,N-dimethylthis compound in D₂O reported the protons adjacent to the nitrogen (Hₐ) in the range of δ 3.26-3.18 ppm, while the methyl protons (Hₑ) were observed at δ 3.02 ppm. semanticscholar.org The ring protons further from the nitrogen appeared at δ 1.84-1.77 ppm (Hₑ) and δ 1.57 ppm (Hₑ). semanticscholar.org

13C NMR spectroscopy provides direct insight into the carbon skeleton. bhu.ac.in The chemical shifts of the carbon atoms in the piperidinium ring are influenced by their proximity to the electron-withdrawing quaternary ammonium (B1175870) group. Consequently, the carbons directly bonded to the nitrogen (C2 and C6) are the most deshielded and appear at the lowest field. A significant feature in the 13C NMR spectrum of organoiodides is the "heavy atom effect," where the iodine atom induces a substantial upfield shift (to a lower ppm value) for the directly attached carbon. bhu.ac.inorganicchemistrydata.org For example, in iodoethane, the carbon bonded to iodine appears at -1.1 ppm, while in 1-iodopropane, it is found at 9.2 ppm. docbrown.infodocbrown.info This effect is crucial for assigning the carbon signals in this compound derivatives where an iodo-functionalized alkyl chain is present. The general chemical shift ranges for carbons in aliphatic systems are typically between 10-70 ppm. bhu.ac.in

The combination of 1H and 13C NMR, often aided by decoupling techniques, allows for unambiguous assignment of all proton and carbon signals, confirming the covalent structure of this compound derivatives with high fidelity. researchgate.netismrm.org

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for N-Substituted this compound Cations in D₂O. semanticscholar.org Spectra referenced to the residual H₂O peak at 4.79 ppm.

| Compound | Protons α to N (ring) | Protons α to N (substituent) | Other Ring Protons |

|---|---|---|---|

| N,N-dimethylthis compound | 3.26-3.18 | 3.02 (N-CH₃) | 1.84-1.77, 1.57 |

| N-isopropyl-N-methylthis compound | 3.23 | 2.93 (N-CH₃) | 1.79, 1.71-1.51 |

Table 2: Illustrative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons Attached to Iodine. Demonstrates the "heavy atom effect" relevant for iodo-functionalized derivatives.

| Compound | C-I Chemical Shift (ppm) | Other Aliphatic Carbons (ppm) | Reference |

|---|---|---|---|

| Iodoethane | -1.1 | 20.6 | docbrown.info |

| 1-Iodopropane | 9.2 | 15.3, 26.9 | docbrown.info |

Two-Dimensional NMR Techniques (e.g., NOESY, HOESY) for Intermolecular Interaction Mapping

While 1D NMR elucidates covalent structure, two-dimensional (2D) NMR techniques, particularly those based on the Nuclear Overhauser Effect (NOE), are indispensable for mapping through-space intermolecular interactions. spbu.ru In the context of this compound, Homonuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Overhauser Effect Spectroscopy (HOESY) are used to probe the spatial proximities between the cation and the anion, as well as between the ions and solvent molecules. researchgate.netresearchgate.net

NOESY experiments detect correlations between protons that are close in space (< 5 Å), revealing interactions between different parts of the same molecule (intramolecular) or between different molecules (intermolecular). In studies of piperidinium-based ionic liquids, NOESY spectra have shown that there is often very little interaction among the cations themselves. researchgate.net This suggests that the cations are well-separated in the liquid state, likely shielded by the anions.

HOESY is a powerful heteronuclear 2D NMR technique that detects spatial correlations between different types of nuclei, such as ¹H and ¹⁹F, or ¹H and ⁷Li. researchgate.net For this compound, a ¹H-¹²⁷I HOESY experiment could theoretically map the cation-anion interactions directly, although the quadrupolar nature of the iodine nucleus can make this challenging. However, extensive research on analogous piperidinium ionic liquids provides clear insights. For example, in a study of N-butyl-N-methylpiperidinium bis(trifluoromethanesulfonyl)imide ([PIP₁₄][NTf₂]), ¹H-¹⁹F HOESY spectra revealed strong correlations between the fluorine atoms of the anion and virtually all the protons on the piperidinium cation. researchgate.net This indicates that the anion is not localized to a single site but is heterogeneously distributed around the cation, engaging in close contact with both the piperidinium ring and its alkyl substituents. researchgate.net

These 2D NMR studies are crucial for understanding the nanostructural organization and liquid-state architecture of piperidinium salts. researchgate.net The observed interaction patterns, which show strong cation-anion associations and weak cation-cation associations, are fundamental to explaining the macroscopic physical properties of these materials. researchgate.netorientaljphysicalsciences.org

Advanced Spectroscopic Probes for Electronic Interactions (e.g., X-ray Photoelectron Spectroscopy)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and the chemical and electronic state of the elements within a material. specs-group.com For this compound, XPS provides direct evidence of the electronic interactions between the piperidinium cation and the iodide anion by measuring the core-level electron binding energies (BE).

The N 1s binding energy is a sensitive probe of the electronic environment of the nitrogen atom in the piperidinium ring. The positive charge on the quaternary nitrogen results in a higher N 1s binding energy compared to a neutral amine. This binding energy is further modulated by the nature of the counter-ion. Studies on a series of piperidinium-based ionic liquids have shown that the N 1s BE is highly dependent on the basicity of the anion. rsc.orgnih.gov For more basic anions, a stronger charge-transfer effect from the anion to the cation occurs. This increases the electron density on the nitrogen center, leading to a lower N 1s binding energy. rsc.org For instance, the N 1s BE for piperidinium salts follows the trend: [Tf₂N]⁻ > [PF₆]⁻ > Br⁻, reflecting the increasing basicity and charge-transfer capability down the series. rsc.org For ammonium salts, the N 1s binding energy is typically in the range of 400.4 to 403.2 eV. xpsdatabase.net

The I 3d binding energy provides information about the electronic state of the iodide anion. The I 3d spectrum typically shows a doublet corresponding to the I 3d₅/₂ and I 3d₃/₂ spin-orbit components. The binding energy of these peaks is influenced by the cation-anion interaction. A stronger interaction, which pulls electron density away from the iodide, would result in a higher I 3d binding energy. In studies of iodine-containing materials, I 3d₅/₂ peaks for polyiodide species like I₃⁻ have been observed in the 617-620 eV range. mdpi.com The precise binding energy for the I⁻ anion in this compound reflects the degree of charge transfer and electrostatic interaction within the ion pair.

Therefore, XPS serves as a powerful tool to quantify the electronic consequences of cation-anion pairing in this compound, correlating electronic structure with the nature of the constituent ions. researchgate.netrsc.org

Table 3: Representative N 1s Binding Energies (eV) for Quaternary Nitrogen Species. Illustrates the influence of chemical environment on N 1s binding energy.

| Chemical State/Compound | N 1s Binding Energy (eV) | Reference |

|---|---|---|

| Ammonium Salt (General) | 401.8 ± 1.4 | xpsdatabase.net |

| Inner Nitrogen (-C-N=C-) in Porphyrin | ~399.8 | mdpi.com |

| [C₈C₁Pip][Br] | ~401.9 | rsc.orgworktribe.com |

| [C₈C₁Pip][Tf₂N] | ~402.5 | rsc.orgworktribe.com |

Table 4: Representative I 3d Binding Energies (eV) for Iodide Species. Provides context for expected iodide binding energies.

| Iodine Species | I 3d Binding Energy Range (eV) | Reference |

|---|---|---|

| I₃⁻ | 617 - 620 | mdpi.com |

| I₅⁻ | 629 - 632 | mdpi.com |

Intermolecular Interactions and Their Mechanistic Implications in Piperidinium Iodide Systems

Nature and Energetics of Hydrogen Bonding

Hydrogen bonding is a critical directional interaction in piperidinium-based systems, significantly influencing their physical properties. orientaljphysicalsciences.orgresearchgate.netorientaljphysicalsciences.org These interactions can be categorized based on the atoms involved and their relative positions within the crystal lattice.

In piperidinium (B107235) iodide, aliphatic hydrogen bonds of the C-H…I type are present. researchgate.net These interactions, where a hydrogen atom bonded to a carbon atom in the piperidinium ring interacts with the iodide anion, are considered non-covalent and play a role in the physical behavior of the material. orientaljphysicalsciences.org These aliphatic hydrogen bonds can be classified as either intra- or inter-cation-anion interactions. orientaljphysicalsciences.orgresearchgate.net Intra-cation-anion hydrogen bonds occur between the piperidinium cation and its immediate iodide anion neighbor, while inter-cation-anion bonds involve interactions between a cation and an anion from an adjacent ion pair. The existence of both intra- and intermolecular hydrogen bonds has been noted in piperidinium-based ionic liquids. researchgate.net

In a related compound, 3-hydroxypiperidinium pentaiodide, a complex network of non-covalent interactions is observed, including (C)H···I van der Waals interactions between the cations and anions. researchgate.net

Characterization of Aliphatic Hydrogen Bonding (Intra- and Inter-Cation-Anion)

Non-Covalent Interactions beyond Hydrogen Bonding (e.g., π-π Stacking, Weak Van der Waals Forces)

In the broader context of piperidinium-based ionic liquids, weak intermolecular interactions are recognized as playing a crucial role in determining their physical properties. orientaljphysicalsciences.orgresearchgate.net Although the piperidinium ring itself is not aromatic and therefore does not engage in π-π stacking, this type of interaction is significant in other cationic systems like imidazolium-based ionic liquids and can influence their packing when present. orientaljphysicalsciences.org For piperidinium iodide, the dominant non-covalent interactions, aside from hydrogen bonds, are the weaker, less directional van der Waals forces. In the crystal structure of 3-hydroxypiperidinium pentaiodide, (C)H···I interactions are characterized as van der Waals interactions. researchgate.netnsf.gov

Influence of Intermolecular Interactions on Crystal Packing, Phase Behavior, and Material Properties

The collective effect of the intermolecular interactions, including hydrogen bonds and van der Waals forces, directly influences the crystal packing of this compound. The way ions pack together in a crystalline solid affects numerous properties, including thermal behavior and stability. acs.org

A comparative study of N,N-dimethylpyrrolidinium iodide (PYR11I) and N,N-dimethylthis compound (PIP11I) revealed that despite differences in the cation ring structure, they exhibit essentially identical ion crystal packing. acs.orgresearchgate.net However, this is not the case when comparing PIP11I with N,N-dimethylmorpholinium iodide (MORP11I), indicating that subtle changes in the cation structure can lead to significant differences in crystal packing. acs.orgresearchgate.net These variations in packing, in turn, affect the thermal properties of the salts, such as the presence and temperature of solid-solid phase transitions. acs.orgresearchgate.net For example, small changes in the cation, like increasing the alkyl chain length or introducing a heteroatom, can cause dramatic shifts in thermal behavior. researchgate.net The intricate network of covalent and non-covalent bonds, including hydrogen and halogen bonds, dictates the properties of polyiodide compounds. researchgate.net The stability of hybrid perovskites, for instance, is influenced by the interplay of various interactions. lidsen.com

Electronic Interactions and Charge-Transfer Phenomena in Hybrid Materials

When this compound is incorporated into organic-inorganic hybrid materials, electronic interactions and charge-transfer phenomena can arise, leading to novel optical and electronic properties.

In hybrid materials composed of inorganic frameworks and organic cations, charge-transfer transitions can occur between the two components. These transitions involve the movement of an electron from an occupied orbital of the donor component to an unoccupied orbital of the acceptor component upon absorption of light.

A study on piperidinium lead iodide (PDPbI3), a quasi-one-dimensional organic-inorganic hybrid compound, investigated its electronic interactions. riken.jp In this material, lead iodide nanowires are surrounded by piperidinium (PD+) cations. riken.jp When compared to a similar compound containing methylviologen (MV2+), which has a high electron affinity, PDPbI3 does not show the broad absorption band in the visible region that is characteristic of a charge-transfer transition from the lead iodide nanowire to the organic cation. riken.jp This suggests that significant charge-transfer interactions, which are present in the methylviologen-based compound, are not a dominant feature in piperidinium lead iodide under the same conditions. riken.jp

However, the possibility of charge-transfer transitions in hybrid systems is a key area of research. rsc.org In some hybrid materials, charge transfer can occur from the iodide to the metal in the inorganic framework or between the iodine and the organic cation. acs.org The nature of the organic cation plays a critical role; for instance, calculations on some pyridinium-based lead halides suggest the existence of energy levels within the perovskite bandgap that could facilitate charge-transfer transitions, a feature not found in similar calculations for piperidinium lead bromide and iodide. rsc.org

Thermal Behavior and Degradation Mechanisms of Piperidinium Iodide Based Compounds

Thermogravimetric Analysis (TGA) for Thermal Decomposition Kinetics

Thermogravimetric Analysis (TGA) is a widely utilized technique to investigate the thermal decomposition kinetics of materials by measuring mass loss as a function of temperature or time. While specific TGA data for piperidinium (B107235) iodide (C₅H₁₂IN) are not universally reported, insights can be drawn from studies on similar piperidinium-based ionic liquids and general principles of TGA.

In TGA, several characteristic temperatures are determined to describe the thermal decomposition process:

T_onset (Onset Temperature): This is the intersection of the baseline weight and the tangent of the weight dependence on the temperature curve as decomposition begins.

T_start (Start Temperature): The temperature at which the sample's decomposition just commences.

T_peak (Peak Temperature): The temperature at which the sample exhibits the maximum degradation rate, typically observed as a peak in the derivative thermogravimetry (DTG) curve. If multiple peaks are present, the highest peak corresponds to the maximum degradation rate acs.org.

For related piperidinium-based compounds, studies indicate varying thermal stabilities. For instance, 1,4-dimethylpiperidinium iodide ([MMPip]I), a related piperidinium ionic liquid, has been reported to be stable up to 250 °C, with its thermal degradation occurring in a single main stage when studied under thermal conditions from 30-950 °C at a temperature rampage rate of 15 °C/min dergipark.org.tr. Another piperidinium-based compound, Oxapium Iodide, exhibits a melting point with decomposition at approximately 220 °C nihs.go.jp. It is important to note that the onset decomposition temperature (T_onset) can vary significantly with different heating rates; a faster heating rate generally results in a higher T_onset acs.orgmdpi.com.

Beyond instantaneous decomposition temperatures, long-term thermal stability is crucial for practical applications. This is often evaluated isothermally, and a parameter known as T₀.₀₁/₁₀h, representing the temperature at which 1% mass loss occurs in 10 hours, is used to characterize long-term stability acs.orgtainstruments.com.

Determination of Characteristic Decomposition Temperatures (e.g., T_onset, T_start, T_peak)

Differential Scanning Calorimetry (DSC) for Phase Transition Enthalpies and Thermal Events

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to identify phase transitions and other thermal events by measuring the heat flow into or out of a sample as a function of temperature or time. These events, such as melting, crystallization, and solid-solid phase transitions, are accompanied by changes in enthalpy.

For this compound, DSC studies have revealed complex phase behavior, indicating the occurrence of three solid-phase transitions nih.gov. The first of these transitions is suggested to involve an S2 reorientation of the piperidinium ion, accompanied by a change in the crystal structure, as indicated by the sharpness of the transition nih.gov. Further molecular motions of the piperidinium ion occur, leading to a second crystal transition at 384 K (111 °C), where the ion becomes capable of isotropic rotation nih.gov.

The enthalpies associated with these phase transitions provide insights into the degree of molecular ordering. For instance, the entropies of fusion for this compound have been reported, with values close to what would be expected for positional disordering alone nih.gov. The heating and cooling rates employed during DSC measurements can significantly influence the observed temperatures and enthalpy values of phase transformations semanticscholar.org.

Identification and Analysis of Thermal Degradation Pathways

The thermal degradation of piperidinium-functionalized compounds, including this compound, primarily proceeds through two major mechanisms: Hofmann elimination and nucleophilic substitution. These pathways lead to the breakdown of the piperidinium ring structure and the release of volatile products.

Hofmann elimination is a well-known elimination reaction of alkylammonium salts that results in the formation of carbon-carbon double bonds (alkenes). This reaction typically proceeds via a concerted E2 mechanism. A distinctive feature of Hofmann elimination, in contrast to most other elimination reactions that follow Zaitsev's rule, is its tendency to yield the less substituted alkene, often referred to as the "Hofmann product". This preference is attributed to the steric hindrance imposed by the bulky leaving group (the tertiary amine) in the transition state, which favors the abstraction of a proton from the least sterically hindered β-carbon.

In piperidinium systems, Hofmann elimination can occur at various sites, including the piperidinium ring itself, an alkyl substituent attached to the nitrogen, or the polymer backbone to which the piperidinium cation is appended. A specific manifestation of this pathway is "ring-opening Hofmann elimination," which contributes significantly to the degradation of piperidinium-based structures.

Nucleophilic substitution, particularly the S_N2 pathway, represents another significant degradation mechanism for piperidinium-based compounds under thermal stress or in the presence of nucleophiles (e.g., hydroxide (B78521) ions in alkaline environments). In these reactions, a nucleophile attacks an α-carbon adjacent to the positively charged nitrogen, leading to the displacement of the amine as a leaving group.

Characterization of Gaseous Decomposition Products

The thermal degradation of this compound-based compounds can lead to the evolution of various gaseous products. While specific detailed studies on the gaseous decomposition products of this compound itself are limited in the provided sources, insights can be drawn from related ionic liquids and piperidinium derivatives. For instance, the thermal degradation of 1,4-dimethylthis compound ([MMPip]I) is reported to occur in a single main stage at temperatures up to 250 °C wikipedia.org.

In the context of other organic-inorganic halide perovskites, which often contain organic cations and iodide anions, thermal decomposition has been observed to release a range of volatile species. For example, methylammonium (B1206745) lead iodide (MAPbI3) can decompose into ammonia (B1221849) (NH3) and methyl iodide (CH3I) at lower temperatures (275–350 °C), with methane (B114726) (CH4) also observed at higher temperatures (above 350 °C) fishersci.com. Formamidinium lead iodide (FAPbI3) similarly releases sym-triazine ((HCN)3) and ammonia (NH3) at lower temperatures (245–285 °C), with hydrogen cyanide (HCN) and NH3 becoming dominant at elevated temperatures (above 360 °C) fishersci.comnih.gov. The degradation of formamidinium iodide (FAI) upon evaporation in high vacuum has also been shown to produce hydrogen cyanide (HCN) and sym-triazine (C3H3N3) nih.govnih.gov.

More directly related to piperidinium compounds, studies on piperidinium-functionalized polyethylene (B3416737) have identified ethylene (B1197577) as a volatile degradation byproduct umich.edu. These findings suggest that the degradation of this compound could involve the cleavage of C-N bonds and the formation of small organic molecules and potentially hydrogen iodide, depending on the specific piperidinium cation structure.

Factors Influencing the Thermal Stability Profile

The thermal stability of ionic liquids, including this compound, is influenced by a complex interplay of structural characteristics and environmental conditions.

Impact of Cation/Anion Structure and Substituents

The structure of both the cation and the anion significantly dictates the thermal stability of ionic liquids wikipedia.orgwikipedia.orguni.lu. The anion type is often considered the most crucial factor in determining thermal stability wikipedia.orgwikipedia.orguni.luwikipedia.org. Ionic liquids with highly coordinating halide anions, such as iodide (I-), chloride (Cl-), or bromide (Br-), generally exhibit lower thermal stability compared to those with less coordinating anions like bis(trifluoromethylsulfonyl)imide ([NTf2]-) or hexafluorophosphate (B91526) ([PF6]-) wikipedia.orgwikipedia.orgnih.gov. This is attributed to the anion's coordinating nature, nucleophilicity, and hydrophilicity wikipedia.org.

The cation's structure and modifications also play a role wikipedia.org. The type of cation core influences temperature resistance, with imidazolium (B1220033) ionic liquids generally being more stable than pyridinium (B92312), tetraalkyl ammonium (B1175870), and piperidinium ionic liquids wikipedia.orgwikipedia.org. Functionalization of the cation, such as the introduction of hydroxyl groups or amine groups, can sometimes decrease thermal stability by increasing the chemical activity of the molecule or making adjacent carbon atoms more susceptible to anionic attack wikipedia.orgfishersci.pt. However, in some instances, hydroxyl functionalization has been observed to improve thermal stability fishersci.pt. The degree of substitution of hydrogen by alkyl groups on the cation can also affect stability, potentially improving it in certain imidazolium ionic liquids wikipedia.org.

Role of Alkyl Chain Length and Branching on Thermal Resilience

The length of the alkyl chain on the cation generally has an inverse relationship with thermal stability; longer alkyl chains typically lead to lower thermal resilience fishersci.ptwikipedia.orgnih.gov. This phenomenon is often explained by the weakening of the bond between the alkyl chain and the cation as the chain length increases, making it more vulnerable to thermal degradation wikipedia.org. Additionally, while longer chains can increase van der Waals interactions, they can simultaneously decrease charge density, thereby limiting the electrostatic interaction between the cation and anion and contributing to lower thermal stability wikipedia.org. For instance, the thermal stability of 1-alkyl-4-methyl-1,2,4-triazolium iodides shows a consistent, albeit small, decrease as the chain length extends from butyl to dodecyl fishersci.pt. It is noteworthy that the effect of alkyl chain length can sometimes present contradictory results between non-isothermal and isothermal thermogravimetric analysis (TGA) methods fishersci.pt.

Environmental and Atmospheric Effects on Thermal Degradation

Environmental and atmospheric conditions significantly impact the thermal degradation profile of ionic liquids, including this compound. The type of gas atmosphere, whether inert (e.g., nitrogen) or oxidative (e.g., oxygen or air), is a critical factor wikipedia.orgnih.gov. Studies have consistently shown that the presence of oxygen or air reduces the thermal stability of ionic liquids compared to an inert nitrogen atmosphere wikipedia.orgnih.gov. For example, the onset decomposition temperature (T_onset) of bis(trifluoromethylsulfonyl)imide ([NTf2]-) ionic liquids can be 38 °C to 97 °C lower in an oxygen environment compared to nitrogen wikipedia.org. Similarly, hydrogen can also accelerate the decomposition of certain ionic liquids wikipedia.org. Furthermore, the presence of contaminants, such as moisture or water, can also influence the thermal stability of these compounds wikipedia.org.

Electrochemical Performance Studies of Piperidinium Iodide Based Systems

Ionic Conductivity Measurements

Piperidinium (B107235) iodide has demonstrated notable ionic conductivity, which is a crucial parameter for its application in electrochemical systems. When a small quantity of iodine is added, piperidinium iodide can self-assemble into a one-dimensional (1D) lamellar microcrystalline structure, exhibiting anisotropic conductivity. nih.govrsc.org This anisotropic behavior means that the ionic conductivity varies depending on the alignment relative to the electrode. For instance, in 1D PiHI with iodine, the ionic conductivity aligned perpendicular to the electrode (σ⊥) was measured at 15.46 mS cm⁻¹, which is approximately 1.5 times higher than that aligned parallel to the electrode (σ∥), measured at 10.32 mS cm⁻¹. nih.govrsc.org This enhanced conductivity is attributed to the presence of long-range 1D lamellar channels that facilitate the diffusion of the I⁻/I₃⁻ redox couple. nih.govrsc.org

The addition of iodine to PiHI has been shown to facilitate effective charge transfer through polyiodide chains, following a Grotthus mechanism, which contributes to the observed high conductivity. This mechanism is possible due to structural changes in the matrix, including alterations in crystal structure, packing density, and the distance between iodine and polyiodide species. rsc.org

Table 1: Anisotropic Ionic Conductivity of 1D this compound (with I₂) nih.govrsc.org

| Alignment to Electrode | Ionic Conductivity (σ) |

| Perpendicular (σ⊥) | 15.46 mS cm⁻¹ |

| Parallel (σ∥) | 10.32 mS cm⁻¹ |

Correlation of Ionic Conductivity with Molecular Structure and Intermolecular Interactions

The ionic conductivity of this compound and related piperidinium-based ionic liquids is significantly influenced by their molecular structure and the intermolecular interactions present. The saturated cyclic structure of piperidinium promotes close packing through hydrogen bonding and electrostatic interactions. nih.govrsc.org These interactions contribute to the stability of devices incorporating PiHI, such as solid-state DSSCs, which have shown stability for up to 600 hours under illumination. nih.govrsc.org

Studies on N-alkyl-N-methylpiperidinium bis(trifluoromethanesulfonyl)imide ionic liquids (e.g., [PIP₁n][TFSI]) have revealed that the ionic conductivity is temperature-dependent and can be influenced by phase transitions. For example, [PIP₁₁][TFSI] exhibits a stable but low conductivity at lower temperatures, but the slope of conductivity versus temperature increases substantially when solid-solid transitions occur, indicating increased ion mobility even in the solid phase. aip.org At 100 °C, some piperidinium-based materials can achieve conductivities of the order of 10⁻⁵ S cm⁻¹, which is considered significant for solid materials. aip.org

The length of the N-alkyl chain on the piperidinium cation also plays a role in ionic conductivity. Generally, an inverse relationship exists between the length of the N-alkyl chain and electrical conductivity, primarily due to increased ionic mobility correlating with lower viscosity. chim.it However, some studies suggest that an increase in alkyl chain length can restrict the movement of ionic liquid components and increase dispersion forces, potentially leading to lower conductivity. chim.it Ion pair formation is largely governed by CH⋯O interactions between anionic oxygens and methylene (B1212753) or alkyl group protons of the cation, as well as other weak intermolecular interactions. researchgate.net The separation of frontier orbital energies in ion pairs has been shown to correlate well with experimentally measured ionic conductivities. researchgate.net

Determination of Electrochemical Stability Windows

The electrochemical stability window (ESW) is a critical property for electrolytes in electrochemical devices, defining the voltage range over which the electrolyte remains stable without undergoing decomposition. Ionic liquids, including those based on piperidinium cations, are known for their broad electrochemical stability windows, often extending up to 5 V. kyoto-u.ac.jp This wide window, coupled with their non-flammability, makes them promising candidates for high-performance and safe electrochemical applications. kyoto-u.ac.jp

Systematic investigations on the electrochemical potential windows (EPWs) of various ionic liquids, including those with piperidinium cations, have shown that both the cation and anion significantly influence the reductive and oxidative potential limits. researchgate.net For a given ionic liquid, the largest potential window is often observed on a glassy carbon working electrode compared to gold (Au) or platinum (Pt) electrodes. researchgate.net Piperidinium-based ionic liquids have been found to exhibit better cathodic stability and/or stability toward lithium, although they may sometimes suffer from lower ionic conductivity compared to other ionic liquid types. kyoto-u.ac.jp

Investigations of Charge Transfer Resistance

Electrochemical Impedance Spectroscopy (EIS) is a widely used technique to investigate the charge transfer resistance (Rct) at electrode interfaces in electrochemical systems. nih.govrsc.orguio.no In the context of this compound, EIS measurements have been crucial in evaluating electron kinetics at various interfaces within solid-state Dye-Sensitized Solar Cells (ss-DSSCs). nih.govrsc.org

In anion exchange membrane fuel cells (AEMFCs) utilizing poly(arylene piperidinium) ionomers, deconvolution of resistance contributions has revealed the impact of water content on the effective charge transfer resistance in both electrodes. researchgate.net Higher conductivity and water uptake of ionomers with high ion exchange capacity (IEC) can lead to a reduction in charge transfer resistance, contributing to improved cell performance. researchgate.net Similarly, in Li-ion batteries, in situ EIS studies have shown that charge transfer and Li-ion diffusion behaviors are related to the crystallinity and structure of electrode materials, with charge transfer resistance decreasing at certain discharge voltages. mdpi.com

Table 2: Influence of Temperature on Resistances in a C-IL-100-based AEMWE rsc.org

| Temperature (°C) | Ohmic Resistance (RΩ, Ω cm²) | Charge Transfer Resistance (RCT, Ω cm²) |

| Room Temperature | 1.20 | 3.82 |

| 50 | 0.49 | 1.30 |

Note: Data from a crosslinked poly(arylene piperidinium) membrane in an Anion Exchange Membrane Water Electrolyzer (AEMWE), demonstrating the general behavior of charge transfer resistance in piperidinium-based systems. rsc.org

Role in Electrolyte Formulations for Electrochemical Devices

This compound plays a significant role in the formulation of electrolytes for various electrochemical devices, particularly due to its ionic nature and favorable properties.

One prominent application is its use as a solid electrolyte in Dye-Sensitized Solar Cells (DSSCs). nih.govrsc.orggreatcellsolarmaterials.comresearchgate.netnih.gov As a novel saturated heterocyclic organic ionic crystal, this compound (PiHI) has been successfully synthesized and applied in ss-DSSCs, demonstrating the ability to function as a single-component solid electrolyte, even without additional additives in some cases. nih.govrsc.orgresearchgate.netnih.gov The lamellar structure of these solid iodide salts, including piperidinium derivatives with N-substituted propargyl groups, contributes to high conductivity, which is beneficial for efficient charge transport along polyiodide chains. researchgate.net

Beyond solar cells, piperidinium-based ionic liquids are also explored as components in electrolytes for lithium-ion batteries. mdpi.comresearchgate.net For instance, N-methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)imide (PP₁₃TFSI) has been identified as a promising candidate for Li battery electrolytes, showing excellent performance with stable capacity and good Coulombic efficiency. The use of piperidinium cation-based ionic liquids as plasticizers in polymer electrolytes, such as those with poly(vinyl alcohol) (PVA) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), has been shown to decrease the melting temperature of the polymer membrane, leading to an increase in ionic conductivity. researchgate.net The inherent properties of ionic liquids, including high thermal and electrochemical stability, low volatility, and high conductivity, make them attractive for enhancing the safety and durability of electrochemical devices. kyoto-u.ac.jpresearchgate.net

Deep Eutectic Solvents and Ionic Liquids Incorporating this compound

This compound, as an ionic compound, can be incorporated into both ionic liquids (ILs) and deep eutectic solvents (DESs) to tailor their electrochemical properties for specific applications. Ionic liquids are salts with melting points below 100 °C, typically composed of bulky, asymmetric organic cations (such as piperidinium) and various inorganic or organic anions. chim.itkyoto-u.ac.jpnih.gov Deep eutectic solvents, often regarded as a new class of ILs or IL analogues, are eutectic mixtures of two or more components, including hydrogen bond donors and hydrogen bond acceptors. researchgate.netrsc.orgmostwiedzy.pl

Both ILs and DESs incorporating piperidinium-based cations exhibit high conductivity and excellent electrochemical stability, making them suitable for electrochemically driven reactions. researchgate.netrsc.org The electrochemical stability of ILs, including those with piperidinium cations, is influenced by both the cation and the anion. researchgate.net For example, the electrochemical stability of selected ILs comprising piperidinium cations and various anions has been systematically studied, demonstrating the crucial role of structural factors. researchgate.net The tunable properties of ILs and DESs, achieved by varying their chemical composition, allow for optimization of their physical and electrochemical characteristics for diverse applications, including batteries, fuel cells, and solar cells. kyoto-u.ac.jpresearchgate.net

Applications in Advanced Functional Materials and Devices

Perovskite Solar Cells (PSCs)

The use of piperidinium (B107235) iodide and its derivatives in perovskite solar cells is a subject of ongoing research, focusing on improving device performance and longevity through various modification strategies. greatcellsolarmaterials.comresearchgate.net These strategies include surface treatments, interfacial engineering, and the formation of lower-dimensional perovskite structures. mdpi.comacs.org

Piperidinium iodide is utilized as a post-treatment material for three-dimensional (3D) perovskite thin films to passivate defects. mdpi.com In a comparative study, researchers investigated the effects of post-treatment with this compound (PpI), which lacks a π-bond, and pyridinium (B92312) iodide (PyI), which contains delocalized π electrons. acs.org The study found that the optimal concentration for PpI treatment was relatively low, at 5 mM. acs.org Higher concentrations of PpI were found to be less effective. acs.org This post-treatment involves spin-coating the this compound solution onto the surface of the primary perovskite layer. nih.gov The goal of this surface functionalization is to passivate defects and create a protective layer. nih.gov

Table 1: Effect of this compound (PpI) Post-Treatment on Perovskite Solar Cell Performance

| Post-Treatment Material | Optimal Concentration | Resulting Structure | Impact on Power Conversion Efficiency (PCE) |

|---|---|---|---|

| This compound (PpI) | 5 mM | Forms an insulating 1D PpPbI3 structure at high concentrations | PCE optimized at low concentration; performance decreases at higher concentrations due to charge blocking |

| Pyridinium Iodide (PyI) | 40 mM | Forms a beneficial layer at the perovskite/HTL interface | PCE gradually increased from 20.13% to 22.26% as concentration rose to 40 mM |

This table summarizes the comparative effects of post-treatment with this compound (PpI) and Pyridinium Iodide (PyI) on perovskite solar cells, based on findings from Kim, J.H., et al. (2021). acs.org

Interfacial engineering is a critical strategy for improving PSC performance, and this compound has been explored in this context. diva-portal.orgrsc.org When used as a post-treatment agent, PpI modifies the interface between the perovskite active layer and the hole transport layer (HTL). acs.org However, research indicates that PpI, possessing a high dipole moment, can react with the underlying 3D perovskite to form one-dimensional (1D) PpPbI₃ structures on the surface. acs.orgresearchgate.net While surface passivation can be beneficial, the formation of these specific 1D structures can be detrimental, acting as an insulating layer that hinders efficient charge separation and transport at the interface. acs.orgresearchgate.net

The mechanisms by which piperidinium-based compounds enhance PSCs are multifaceted. As a post-treatment agent, PpI's primary role is to passivate surface defects. mdpi.com However, its effectiveness is highly dependent on concentration. At optimal low concentrations, it can improve performance, but at higher concentrations, it forms an insulating 1D perovskite phase (PpPbI₃) that blocks charge separation, thereby reducing efficiency. acs.org

For enhancing long-term stability, piperidinium-based additives have shown promise. An ionic solid, a piperidinium salt, was found to retard the segregation of the perovskite into impurity phases and reduce the formation of pinholes during aging. researchgate.net This contributes to improved device stability under operational stress. researchgate.net

In the context of 2D perovskites, fluorinated piperidinium spacers enhance moisture stability due to the hydrophobic nature of the fluorinated groups. acs.org This fluorophobicity helps to shield the perovskite's inorganic layers from environmental moisture, a key factor in degradation. acs.orgnih.gov Furthermore, the incorporation of certain piperidinium derivatives like (aminomethyl)piperidinium in tin-lead perovskites has been shown to reduce the oxidation of Sn²⁺ to Sn⁴⁺, a common degradation pathway in these types of solar cells. aip.org

Piperidinium derivatives are widely used as large organic spacer cations to form 2D halide perovskites. sci-hub.se These 2D structures, often described as quantum wells, offer improved environmental stability compared to their 3D counterparts. researchgate.net Piperidinium-based cations have been successfully incorporated into two major types of 2D perovskites: Ruddlesden-Popper (RP) and Dion-Jacobson (DJ) phases.

Ruddlesden-Popper (RP) Phase: Novel fluorinated piperidinium spacers have been designed to create stable and efficient n=1 RP-type 2D perovskites. acs.orgnih.gov For example, the use of a short-chained fluorinated piperidinium cation resulted in a 2D perovskite photodetector that exhibited remarkable stability for up to 49 days without encapsulation. acs.org

Dion-Jacobson (DJ) Phase: Diammonium piperidinium derivatives, such as (aminomethyl)piperidinium (3AMP and 4AMP), are effective spacer cations for forming DJ-phase 2D perovskites. sci-hub.seresearchgate.netrsc.org DJ perovskites are noted for having a smaller interlayer distance compared to RP phases, which can influence their electronic properties. rsc.org These piperidinium-based DJ-phase perovskites have been incorporated into solar cells, contributing to the growing diversity of 2D PSCs. researchgate.net

The study of charge carrier dynamics is crucial for understanding and optimizing PSC performance. researchgate.net The use of this compound and its derivatives significantly impacts these processes.

When PpI is used for post-treatment, the formation of an insulating 1D PpPbI₃ phase at high concentrations can block charge separation, which is a critical carrier dynamic at the perovskite/HTL interface. acs.org

In 2D DJ-phase perovskites, the choice of piperidinium-based spacer cation has a profound effect on charge recombination. rsc.orgaip.org Non-adiabatic molecular dynamics studies on (3-aminomethyl)piperidinium (3AMP) and (4-aminomethyl)piperidinium (4AMP) based DJ perovskites revealed that the structural dynamics of the spacer cation are key. aip.orgosti.gov The 3AMP-based perovskite exhibits larger conformational dynamics, leading to faster quantum decoherence. aip.org This rapid decoherence underpins a longer non-radiative charge carrier lifetime in the 3AMP system compared to the 4AMP system, offering insights into its superior performance in optoelectronic applications. aip.orgosti.gov In general, DJ-phase perovskites show reduced non-radiative recombination compared to RP-phase systems due to more restricted structural dynamics and enhanced charge delocalization between the inorganic layers. rsc.org

Table 2: Piperidinium Derivatives in 2D Perovskites and Their Impact on Carrier Dynamics

| Piperidinium Derivative | Perovskite Phase | Key Finding on Carrier Dynamics | Bandgap (Eg) |

|---|---|---|---|

| Fluorinated Piperidinium (4FH-PPH) | Ruddlesden-Popper (RP) | Enhanced stability and fluorophobicity. | 2.22 eV |

| (3-aminomethyl)piperidinium (3AMP) | Dion-Jacobson (DJ) | Large conformational dynamics lead to faster quantum decoherence and a longer non-radiative carrier lifetime. | Not specified |

| (4-aminomethyl)piperidinium (4AMP) | Dion-Jacobson (DJ) | Less structural fluctuation and shorter carrier lifetime compared to 3AMP-based perovskite. | Not specified |

This table compares different piperidinium derivatives used as spacers in 2D perovskites, highlighting their phase type and influence on charge carrier dynamics and bandgap. Data sourced from ACS Applied Materials & Interfaces (2024) and AIP Publishing (2021). acs.orgaip.org

The ability to tune the bandgap of perovskite materials is essential for optimizing light absorption and for applications in tandem solar cells. lidsen.com The design of the organic spacer cation in 2D perovskites is a key strategy for bandgap engineering. acs.org

A significant breakthrough was achieved using a novel fluorine-containing piperidinium spacer, (3-HCF₂CF₂CH₂OCH₂-PPH⁺), in an n=1 Ruddlesden-Popper 2D perovskite. acs.orgnih.gov This specific spacer cation led to the formation of a perovskite with an optical bandgap of 2.22 eV, which was reported as the lowest value among all fluorinated 2D perovskites at the time of publication. acs.orgnih.gov The achievement of this low bandgap was attributed to the unique fluorous phase created by the spacer and a minimal distortion of the Pb–I–Pb bond angle in the inorganic layer. nih.gov This demonstrates the potential of designing specific piperidinium-based cations to precisely tune the optoelectronic properties of perovskite materials. acs.org

Development of Lead-Free Perovskite Systems

The search for environmentally benign and efficient alternatives to lead-based perovskite solar cells has driven research into tin-based halide perovskites. However, a major challenge with tin-based perovskites, such as formamidinium tin iodide (FASnI₃), is the rapid and undesirable oxidation of Sn²⁺ to Sn⁴⁺, which compromises device stability and performance. nih.gov To address this, researchers have investigated the use of bulky organic cations as additives to passivate defects and enhance the durability of the perovskite films.